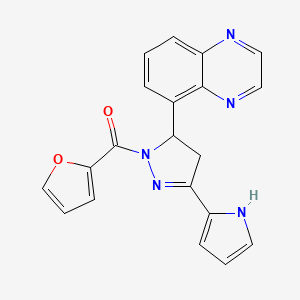
(3-(1H-pyrrol-2-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1H-pyrrol-2-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C20H15N5O2 and its molecular weight is 357.373. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-pyrrol-2-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-pyrrol-2-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Biological Evaluation
A study conducted by Ravula et al. (2016) explored the microwave-assisted synthesis of novel pyrazoline derivatives, including structures similar to the queried compound, for their anti-inflammatory and antibacterial activities. The microwave method provided higher yields, was environmentally friendly, and required less reaction time compared to conventional methods. Some derivatives showed potent antibacterial activity, and compounds 4b and 4e exhibited the highest in vivo anti-inflammatory activity. Molecular docking results, along with biological data, suggested these compounds could serve as templates for anti-inflammatory activity research (Ravula et al., 2016).
Convergent Synthesis and Cytotoxicity Evaluation
Bonacorso et al. (2016) described the synthesis of a series of polysubstituted pyrazolyl(quinolin-4-yl)methanones, starting from isatin and alkyl(aryl/heteroaryl) ketones. These compounds, which are structurally related to the queried chemical, were evaluated for cytotoxicity in human leukocytes. The study found that compounds with specific substituents showed significant cytotoxicity at high concentrations, suggesting potential for further investigation in cancer research (Bonacorso et al., 2016).
Synthesis and Antitumor Activity Evaluation
El‐Helw and Hashem (2020) synthesized a quinoline derivative bearing a furanone scaffold, using it as a key starting material for constructing various heterocycles with potential antitumor activities. The derivatives were evaluated against breast and colon cancer cell lines, and some compounds displayed satisfactory activities. This research indicates the potential of such derivatives, including those related to the queried compound, in antitumor drug development (El‐Helw & Hashem, 2020).
Synthesis of Bis-benzoquinoline Derivatives
A study by Chen et al. (2013) described the synthesis of 3-aryl-2-(3-arylbenzo[f]quinolin-2-yl)benzo[f]quinoline derivatives through a three-component reaction involving aromatic aldehyde, naphthalene-2-amine, and tetrahydro-2,5-dimethoxyfuran. This research demonstrates the utility of similar compounds in the synthesis of complex heterocyclic structures, which may have various applications in medicinal chemistry (Chen et al., 2013).
Antibacterial and Antioxidant Activities of Pyrazoles
A study by Lynda (2021) focused on the synthesis and evaluation of antibacterial and antioxidant activities of tri-substituted pyrazoles. The study highlights the biological relevance of pyrazole derivatives, showing moderate antibacterial and antioxidant activities, and suggests their potential as templates for further development in therapeutic applications (Lynda, 2021).
Eigenschaften
IUPAC Name |
furan-2-yl-[5-(1H-pyrrol-2-yl)-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2/c26-20(18-7-3-11-27-18)25-17(12-16(24-25)14-6-2-8-21-14)13-4-1-5-15-19(13)23-10-9-22-15/h1-11,17,21H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORUBPPDHMDTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CN2)C(=O)C3=CC=CO3)C4=C5C(=CC=C4)N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-pyrrol-2-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

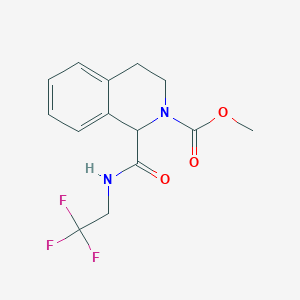
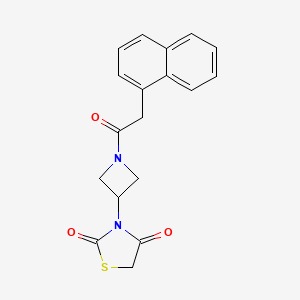
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2680487.png)
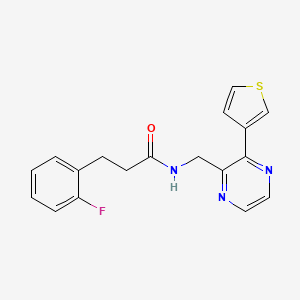
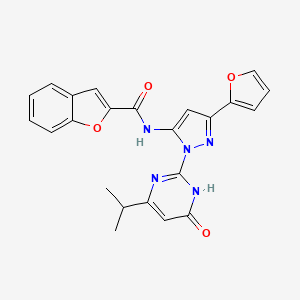
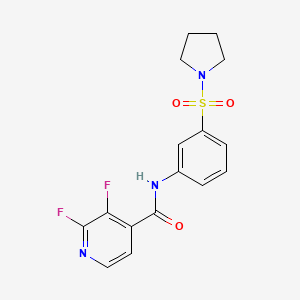
![2-cyclopropyl-N,4-dimethyl-6-(methylsulfanyl)-N-[(1,3-thiazol-4-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B2680495.png)
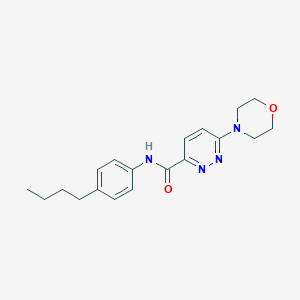
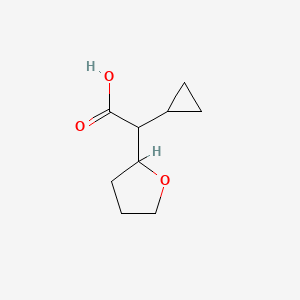
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2680502.png)
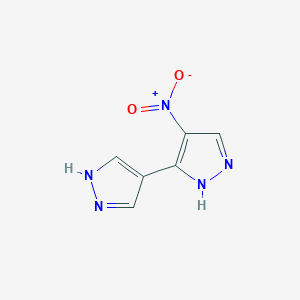
![4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile](/img/structure/B2680505.png)
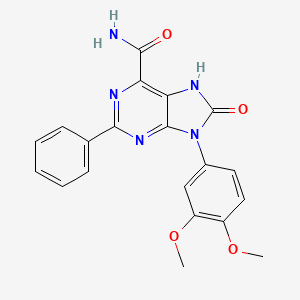
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2680508.png)